

A Comparative Crystallographic Analysis of Novel Thiazole-Based Heterocycles

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Compound of Interest

Compound Name: (5-Bromothiazol-2-yl)methanol

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A deep dive into the structural elucidation of two recently synthesized thiazole derivatives, 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole and 8-(1H-indol-2-yl)-5-(p-tolyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole, showcases the power of X-ray crystallography in modern drug discovery and materials science. This guide provides a comparative overview of their crystal structures, alongside alternative spectroscopic analysis, offering valuable insights for researchers, scientists, and drug development professionals.

The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide compares the crystallographic data of two novel thiazole-containing compounds, highlighting the key structural features and the experimental methodologies used for their characterization.

Structural Insights from X-ray Crystallography

The molecular structures of a thiazole-methylsulfonyl derivative and a fused triazolo-thiadiazole compound were unequivocally determined by single-crystal X-ray diffraction. The crystallographic data provides a wealth of information, including unit cell dimensions, space group symmetry, and precise atomic coordinates, which together define the exact conformation of the molecules in the solid state.

Table 1: Crystallographic Data Comparison

Parameter	2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (HBr salt)	8-(1H-indol-2-yl)-5-(p-tolyl)-[1][2][3]triazolo[3,4-b][1][3]4]thiadiazole
CCDC Number	2411417	2248375
Empirical Formula	C19H19N3O3S2·HBr	C18H13N5S
Formula Weight	482.41	331.40
Temperature (K)	273.15	293(2)
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P21/c
a (Å)	10.1474(5)	13.064(3)
b (Å)	10.4772(5)	8.892(2)
c (Å)	10.6865(6)	14.162(3)
α (°)	63.210(4)	90
β (°)	88.089(4)	108.82(3)
γ (°)	84.187(4)	90
Volume (Å³)	1004.18(9)	1555.2(6)
Z	2	4

Beyond Crystallography: An Alternative View with NMR Spectroscopy

While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure in solution. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra offer valuable information about the chemical environment and connectivity of atoms, complementing the crystallographic data.

Table 2: ^1H and ^{13}C NMR Data for 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole[4]

^1H NMR (400 MHz, DMSO-d ₆) δ (ppm)	^{13}C NMR (100 MHz, DMSO-d ₆) δ (ppm)
2.38 (s, 3H, CH ₃)	14.52 (CH ₃)
3.24 (s, 3H, CH ₃)	44.03 (CH ₃)
3.79 (s, 3H, OCH ₃)	55.62 (OCH ₃)
6.98 (d, J = 7.96 Hz, 2H, Ar-H)	102.88
7.20 (s, 1H, thiazole-H)	114.49
7.80 (d, J = 8.04 Hz, 2H, Ar-H)	126.84
7.96 (d, J = 7.68 Hz, 2H, Ar-H)	127.41
8.01 (d, J = 8.00 Hz, 2H, Ar-H)	127.63
129.30	
129.73	
140.72	
143.06	
145.49	
159.37	
169.82	

Experimental Protocols

Synthesis and Crystallization

2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (HBr salt) [4]

A mixture of the appropriate 2-bromoacetophenone derivative (0.001 mol) and 2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazine-1-carbothioamide (0.271 g, 0.001 mol) was

dissolved in ethanol (40 mL) and refluxed for 4 hours. After monitoring the reaction by TLC, the precipitated product was filtered while hot. Derivatives that did not precipitate were filtered after cooling. The collected solid was washed three times with cold ethanol (10 mL). Single crystals suitable for X-ray diffraction were obtained.

8-(1H-indol-2-yl)-5-(p-tolyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole

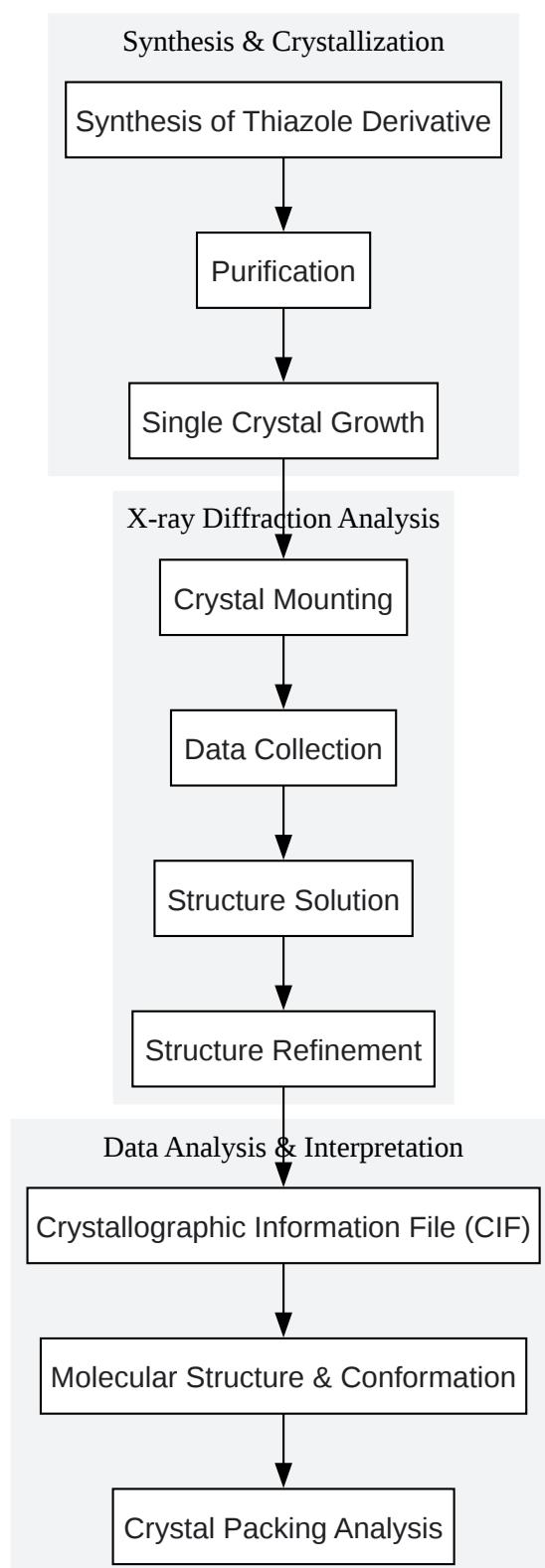
A mixture of 4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazole-3-thiol (0.23 g, 1 mmol) and 4-methylbenzoic acid (0.13 g, 1 mmol) in POCl_3 (10 mL) was heated under reflux for 1 hour. The reaction mixture was then cooled to room temperature and poured onto crushed ice. The resulting solid was filtered, washed with water, and dried. The pure product was obtained by recrystallization from DMF.

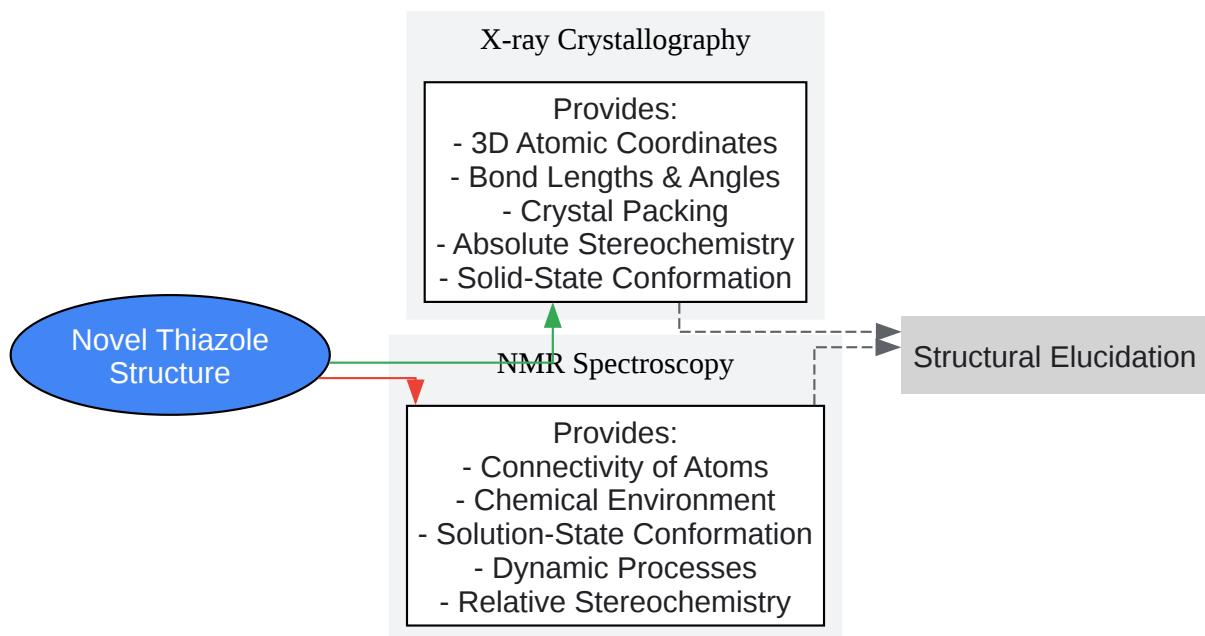
X-ray Crystallography

High-quality single crystals of the thiazole derivatives were mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.

Visualizing the Process and Comparison

To better understand the experimental workflow and the complementary nature of X-ray crystallography and NMR spectroscopy, the following diagrams are provided.





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